molecular formula C12H14N2O2 B12082313 (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol

Cat. No.: B12082313
M. Wt: 218.25 g/mol
InChI Key: SSWVXYLKJIGRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol is a chemical compound that features a phenyl ring substituted with a methanol group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate ether linkage, followed by reduction to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzaldehyde or 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid.

    Reduction: Formation of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenylmethane.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.

    (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)propane: Similar structure with a propane group instead of methanol.

Uniqueness

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

[4-[(1-methylpyrazol-4-yl)oxymethyl]phenyl]methanol

InChI

InChI=1S/C12H14N2O2/c1-14-7-12(6-13-14)16-9-11-4-2-10(8-15)3-5-11/h2-7,15H,8-9H2,1H3

InChI Key

SSWVXYLKJIGRQO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OCC2=CC=C(C=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.